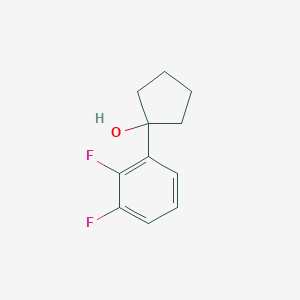

1-(2,3-Difluorophenyl)cyclopentanol

Description

1-(2,3-Difluorophenyl)cyclopentanol is a fluorinated cyclopentanol derivative characterized by a cyclopentane ring substituted with a hydroxyl (-OH) group and a 2,3-difluorophenyl moiety. For instance, it has been utilized in the preparation of pyrrolo-pyridazine derivatives, as demonstrated in a 2024 European patent application where it was synthesized via multi-step reactions involving 2,3-difluorobenzaldehyde and subsequent coupling with bromo-iodoaniline derivatives .

Properties

Molecular Formula |

C11H12F2O |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H12F2O/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11/h3-5,14H,1-2,6-7H2 |

InChI Key |

FSHDFFLGYOMEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C(=CC=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzene with cyclopentanone in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of catalysts to enhance reaction rates and improve overall efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopentanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison of Fluorinated Cyclic Compounds

Key Observations:

Substituent Position Effects: The 2,3-difluorophenyl substitution in this compound introduces ortho-fluorine atoms, which increase steric hindrance and electron-withdrawing effects compared to 2,5-difluorophenyl (SY226126) or 2,6-difluorophenyl (SY015557) derivatives. This may enhance metabolic stability in drug design .

Functional Group Influence: The alcohol group in this compound provides hydrogen-bonding capability, making it suitable as a polar intermediate. In contrast, amine derivatives (e.g., SY226126, SY226086) exhibit basicity and protonation-dependent solubility, favoring blood-brain barrier penetration .

Synthetic Utility: this compound’s role in synthesizing pyrrolo-pyridazine scaffolds highlights its versatility in constructing fused heterocycles, a common motif in kinase inhibitors . Methanamine derivatives (e.g., SY226086) are often prioritized in lead optimization due to improved pharmacokinetic profiles over alcohols .

Research Findings and Implications

- Stability and Solubility: The alcohol functional group in this compound may confer higher aqueous solubility compared to amine derivatives, though this could reduce membrane permeability .

- Patent Relevance : Its use in EP 4 374 877 A2 underscores its value in medicinal chemistry, particularly for fluorinated heterocycles with optimized electronic properties .

Biological Activity

1-(2,3-Difluorophenyl)cyclopentanol is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopentanol moiety substituted with a difluorophenyl group, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H10F2O

- Molecular Weight : 204.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that the difluorophenyl group enhances the compound's binding affinity to specific targets, potentially modulating enzymatic activity and influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro testing against various bacterial strains has shown promising results:

| Biological Activity | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Effective against resistant strains |

| Antibacterial | Escherichia coli | 64 | Synergistic effects with antibiotics |

| Antifungal | Candida albicans | 64 | Significant inhibition observed |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In preclinical studies, it demonstrated the ability to inhibit the proliferation of several cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Colon Cancer | 20 | Inhibits cell cycle progression |

In vivo studies revealed that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation compared the antimicrobial efficacy of this compound to traditional antibiotics. The results showed that the compound effectively reduced bacterial load in infected animal models and enhanced the efficacy of existing antibiotics against resistant strains.

- Anticancer Research : In a preclinical trial involving mice with induced tumors, treatment with the compound led to a marked decrease in tumor volume and improved survival rates compared to untreated controls. The study highlighted its potential as a novel agent in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.